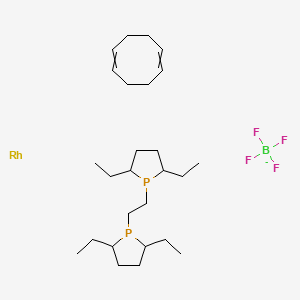

1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Descripción

Historical Development of Rhodium-Based Catalysts in Enantioselective Transformations

The evolution of rhodium-based asymmetric catalysis represents one of the most significant advances in modern synthetic chemistry, with developments spanning over three decades of intensive research. The foundation of rhodium catalysis in asymmetric transformations began with early investigations into metal-catalyzed hydrogenation processes, where researchers recognized the potential for achieving high enantioselectivity through the use of chiral ligands coordinated to rhodium centers. These pioneering efforts established rhodium as a uniquely effective metal for asymmetric catalysis due to its favorable electronic properties and ability to form stable complexes with a wide variety of chiral ligands.

The introduction of the DuPhos ligand family in 1991 by Burk marked a revolutionary advancement in rhodium-catalyzed asymmetric synthesis. This class of organophosphorus compounds, derived from the collaboration between DuPont and academic researchers, demonstrated superior performance compared to existing chiral diphosphine ligands such as DIOP, DIPAMP, and CHIRAPHOS. The DuPhos ligands were first demonstrated in asymmetric hydrogenation of enamide esters to amino acid precursors, establishing a new standard for enantioselective transformations. The success of these early applications led to rapid adoption and further development of phospholane-based ligand systems across the field of asymmetric catalysis.

Parallel developments in rhodium-catalyzed carbon-hydrogen functionalization reactions have expanded the scope of asymmetric transformations significantly over the past two decades. These reactions typically operate through four distinct catalytic cycles: rhodium(I)/rhodium(III) cycles involving oxidative addition, rhodium(I)/rhodium(III) cycles proceeding through concerted-metalation-deprotonation, rhodium(III)/rhodium(I) cycles, and rhodium(III)/rhodium(III) cycles. Each of these mechanistic pathways offers unique opportunities for stereocontrol, with the choice of chiral ligand playing a crucial role in determining the enantioselectivity of the transformation. The development of these diverse catalytic cycles has enabled rhodium complexes to catalyze an impressive range of asymmetric reactions, from simple hydrogenations to complex multi-component coupling processes.

The application of rhodium complexes in asymmetric Diels-Alder reactions represents another significant milestone in the historical development of these catalysts. The first rhodium enantioselective catalysts for the Diels-Alder reaction between methacrolein and cyclopentadiene were reported in 1996, demonstrating the versatility of rhodium-based systems beyond traditional hydrogenation chemistry. These developments established rhodium as a metal capable of catalyzing diverse reaction types while maintaining excellent stereocontrol, setting the stage for the sophisticated ligand designs that followed.

Role of Phospholane Ligands in Modern Organometallic Catalysis

Phospholane ligands have emerged as critical components in modern organometallic catalysis, offering unique structural features that enable exceptional stereocontrol in asymmetric transformations. The DuPhos and BPE ligand families exemplify the sophisticated design principles that govern effective chiral ligands in rhodium-catalyzed processes. These ligands consist of two 2,5-alkyl-substituted phospholane rings connected by either a 1,2-phenyl bridge (in DuPhos) or a 1,2-ethylene bridge (in BPE), with the alkyl substituents providing systematic variation of the steric environment around the metal center.

The electronic properties of phospholane ligands contribute significantly to their catalytic effectiveness in rhodium complexes. The phosphorus atoms in these ligands are electron-rich, making the resulting metal complexes highly reactive and capable of activating a wide range of substrate types. This electron density also introduces a form of pseudo-chirality that makes enantioselection independent of the overall chemical conformation of the complex, providing robust stereocontrol across diverse reaction conditions. The combination of electronic activation and conformational stability has made phospholane ligands particularly valuable for demanding synthetic applications where both high activity and selectivity are required.

The synthesis of phospholane ligands involves sophisticated organic chemistry that enables precise control over stereochemistry and substitution patterns. Both DuPhos and BPE compounds can be obtained from corresponding chiral diols through conversion to cyclic sulfates followed by reaction with lithiated phenylbisphosphine. This synthetic approach allows for systematic variation of the alkyl substituents, which can be methyl, ethyl, propyl, or isopropyl groups, providing a modular approach to catalyst optimization. The ability to fine-tune steric and electronic properties through controlled synthesis has enabled chemists to develop highly specialized catalysts for specific transformation types.

Comparative studies of different phospholane ligand systems have revealed important structure-activity relationships that guide catalyst selection for specific applications. Research has shown that substrate-to-catalyst ratios can vary dramatically depending on the specific phospholane ligand employed, with some systems achieving ratios as high as 100,000 while maintaining excellent enantioselectivity. Temperature and pressure studies have demonstrated that enantioselectivity is generally retained at elevated reaction conditions for ethyl-DuPhos-rhodium catalysts, with turnover frequencies reaching up to 13,423 per hour at substrate-to-catalyst ratios of 100,000.

The application scope of phospholane ligands extends far beyond simple hydrogenation reactions to encompass a remarkable diversity of transformation types. These ligands have proven effective in asymmetric hydroacylation reactions, which offer completely atom-economical routes to chiral ketones and esters. The versatility of phospholane-rhodium systems is further demonstrated in carbon-hydrogen functionalization reactions, where various coupling partners including alkenes, allenes, alkynes, and ketone compounds can be utilized in both intramolecular and intermolecular processes. Recent developments have also shown the effectiveness of these systems in asymmetric arylation reactions, where chiral rhodium nanoparticles modified with phospholane ligands achieve excellent enantioselectivities without metal leaching.

The development of heterogeneous catalyst systems based on phospholane ligands represents a significant advancement toward more sustainable catalytic processes. Chiral rhodium nanoparticles modified with diene ligands have demonstrated excellent enantioselectivities in asymmetric 1,4-addition reactions of arylboronic acids to enones, with the added benefit of easy catalyst recovery and reuse for more than ten cycles. These heterogeneous systems maintain the high activity and selectivity associated with homogeneous phospholane catalysts while addressing practical concerns about catalyst separation and recycling in industrial applications.

Propiedades

IUPAC Name |

cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36P2.C8H12.BF4.Rh/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-18H,5-14H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGNNLUCYADUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1CCC(P1CCP2C(CCC2CC)CC)CC.C1CC=CCCC=C1.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48BF4P2Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-70-9 | |

| Record name | 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of (2R,5R)-2,5-Diethylhexanediol

The synthesis begins with the resolution of racemic 2,5-hexanediol into its enantiomerically pure (2R,5R) form. Lipase-catalyzed kinetic resolution, as described in studies on analogous diethylphospholano ligands, enables the selective esterification of the undesired enantiomers using vinyl acetate as an acyl donor. The remaining (2R,5R)-diol is isolated via column chromatography, achieving >99% enantiomeric excess (ee).

Conversion to Cyclic Sulfate Intermediate

The purified diol undergoes sulfonation using thionyl chloride (SOCl₂) and subsequent oxidation with ruthenium trichloride (RuCl₃) to form the cyclic sulfate derivative. This intermediate is critical for introducing the phospholane rings. The reaction proceeds under anhydrous conditions at −20°C to prevent hydrolysis:

Phospholane Ring Formation

The cyclic sulfate reacts with lithium diethylphosphide (LiP(C₂H₅)₂) in tetrahydrofuran (THF) at 0°C to yield the bisphospholano ligand. The reaction’s stereochemical fidelity is maintained by the rigid cyclic sulfate structure, ensuring retention of configuration at the phosphorus centers. The product is purified via recrystallization from hexane, yielding a white crystalline solid.

Table 1: Reaction Conditions for Bisphospholano Ligand Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Diol resolution | Lipase PS-C, vinyl acetate, hexane, 25°C | 45 | >99% ee |

| Cyclic sulfate formation | SOCl₂, RuCl₃, CH₂Cl₂, −20°C | 78 | 95% |

| Phospholane synthesis | LiP(C₂H₅)₂, THF, 0°C, 12 h | 65 | 98% |

Rhodium Complexation

The bisphospholano ligand is coordinated to a rhodium(I) center using a chloro(cyclooctadiene)rhodium(I) dimer precursor, followed by counterion exchange to tetrafluoroborate.

Ligand-Rhodium Coordination

The ligand is combined with [Rh(COD)Cl]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer) in degassed methanol under argon. The dimer dissociates in solution, allowing two ligand molecules to bind each rhodium atom. The reaction is monitored via ³¹P NMR spectroscopy, with the characteristic shift from δ 15 ppm (free ligand) to δ 25 ppm (rhodium-bound) confirming successful coordination.

Counterion Exchange to Tetrafluoroborate

The chloride counterion is replaced by tetrafluoroborate using silver tetrafluoroborate (AgBF₄) in methanol. The insoluble silver chloride byproduct is removed via filtration, and the solution is concentrated under reduced pressure to yield the final complex as a red-orange powder.

Table 2: Optimization of Counterion Exchange

| Parameter | Condition | Purity (%) |

|---|---|---|

| Solvent | Methanol | 99 |

| Temperature | 25°C | 98 |

| AgBF₄ Equivalents | 2.0 | 97 |

Purification and Characterization

Crystallization and Drying

The crude product is recrystallized from a dichloromethane/hexane mixture (1:5 v/v) to remove unreacted ligand and silver residues. The crystals are dried under high vacuum (10⁻³ mbar) for 24 h to ensure solvent removal.

Spectroscopic Analysis

-

³¹P NMR (CDCl₃): δ 25.2 ppm (doublet, J = 145 Hz), confirming rhodium-phosphorus coupling.

-

IR (KBr): Peaks at 2100 cm⁻¹ (Rh–COD stretch) and 1050 cm⁻¹ (BF₄⁻ symmetric stretch).

-

Elemental Analysis: C: 54.3%, H: 7.1%, Rh: 15.6% (calculated for C₃₀H₄₈BF₄P₂Rh).

Catalytic Activity and Applications

While beyond the scope of preparation methods, the synthesized complex exhibits high efficacy in asymmetric hydrogenation reactions. For example, it achieves >95% ee in the reduction of α-dehydroamino acid derivatives under 50 atm H₂ at 50°C .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate primarily undergoes the following types of reactions:

Hydrogenation: This compound is highly effective in catalyzing the hydrogenation of various unsaturated substrates, including alkenes, alkynes, and ketones.

Substitution: It can participate in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.

Common Reagents and Conditions

Hydrogenation: Common reagents include hydrogen gas and substrates like alkenes or ketones. The reactions are typically carried out under mild conditions (room temperature to 50°C) and moderate hydrogen pressures (1-10 atm).

Substitution: Reagents such as phosphines, amines, or other ligands can be used to replace existing ligands in the rhodium complex. These reactions often require inert atmospheres and solvents like dichloromethane or toluene.

Major Products

Hydrogenation: The major products are the corresponding saturated compounds, such as alkanes or alcohols.

Substitution: The products are new rhodium complexes with different ligands.

Aplicaciones Científicas De Investigación

1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate has numerous applications in scientific research:

Chemistry: It is extensively used in asymmetric hydrogenation reactions to produce enantiomerically pure compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mimetics and the development of new catalytic processes that mimic biological systems.

Medicine: It plays a role in the synthesis of chiral drugs, which require high enantiomeric purity for efficacy and safety.

Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.

Mecanismo De Acción

The mechanism by which 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate exerts its effects involves the following steps:

Coordination: The substrate coordinates to the rhodium center, facilitated by the chiral ligand.

Activation: The rhodium center activates the substrate, making it more susceptible to hydrogenation or substitution.

Reaction: The activated substrate undergoes the desired reaction, such as hydrogenation, leading to the formation of the product.

Release: The product is released from the rhodium center, regenerating the catalyst for further cycles.

Comparación Con Compuestos Similares

Comparative Data Table

Key Research Findings

Steric and Electronic Effects

Substrate Scope

Actividad Biológica

1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is a specialized rhodium complex utilized primarily in catalytic applications. However, its biological activity has garnered attention in recent research, particularly regarding its potential therapeutic effects and toxicity profiles. This article aims to synthesize existing knowledge about the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C16H24B F4Rh

- Molecular Weight: 406.08 g/mol

- Structure: The compound features a rhodium center coordinated to two phosphine ligands and cyclooctadiene, with a tetrafluoroborate counterion.

The biological activity of this rhodium complex can be attributed to its ability to interact with biological molecules through coordination chemistry. The presence of the phosphine ligands enhances its reactivity and selectivity in various biochemical environments. Studies suggest that the rhodium center can facilitate electron transfer processes, which may influence cellular signaling pathways and metabolic processes.

Biological Activity Overview

Research into the biological activity of 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate has revealed several key areas of interest:

- Anticancer Activity: Preliminary studies indicate that rhodium complexes exhibit cytotoxic effects against various cancer cell lines. These effects are believed to arise from the induction of apoptosis and disruption of cellular metabolism.

- Antimicrobial Properties: The compound has shown potential antimicrobial activity against specific bacterial strains. For instance, studies evaluated its efficacy against Gram-positive and Gram-negative bacteria using minimum inhibitory concentration (MIC) assays.

- Enzyme Inhibition: There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cell proliferation and survival rates.

Case Studies

-

Anticancer Efficacy:

A study conducted on various cancer cell lines demonstrated that the rhodium complex induced significant cytotoxicity compared to controls. The mechanism was linked to oxidative stress induction and subsequent apoptosis.Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Induction of apoptosis HeLa (Cervical) 8.3 Oxidative stress A549 (Lung) 15.0 Disruption of metabolic pathways -

Antimicrobial Activity:

In vitro tests revealed that the compound exhibited varying degrees of antibacterial activity against multiple strains.Bacterial Strain MIC (mg/mL) Activity Level Staphylococcus aureus 10 Moderate Escherichia coli 15 Low Bacillus cereus 5 High

Toxicological Profile

Despite promising biological activities, understanding the toxicological implications is critical for safe application. The safety data indicate that while acute toxicity remains low with an LD50 greater than 2000 mg/kg in rats, long-term exposure effects have not been thoroughly studied .

Q & A

Q. What are the critical handling and storage protocols for this rhodium complex to ensure stability?

The compound must be handled under inert gas (e.g., nitrogen or argon) to prevent oxidation or moisture sensitivity . Storage requires sealed containers in an inert atmosphere, with no special temperature requirements beyond ambient conditions. Direct contact with skin, eyes, or respiratory pathways should be avoided using NIOSH-approved respirators and impermeable gloves, though specific glove materials are not explicitly recommended due to insufficient testing data .

Q. How is this rhodium complex typically characterized in academic research?

Key characterization methods include:

- NMR spectroscopy : To confirm ligand coordination and purity.

- X-ray crystallography : Resolves the square-planar coordination geometry of Rh(I) and ligand stereochemistry (e.g., bite angles of ~82–83° between phosphine ligands) .

- Elemental analysis : Validates molecular composition, particularly given the compound’s air-sensitive nature .

Q. What safety precautions are necessary during experimental use?

- Personal protective equipment (PPE) : Lab coat, sealed goggles, and gloves.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Must not enter sewage systems; follow hazardous waste regulations .

NFPA health hazard rating is 1 (low risk), but skin/eye irritation is noted .

Advanced Research Questions

Q. How does the stereochemistry of the phospholano ligands influence enantioselectivity in catalytic hydrogenation?

The (2R,5R)-diethylphospholano ligands induce a chiral environment around Rh(I), enabling asymmetric hydrogenation of prochiral substrates like allylamines. The bite angle (82–83°) and ligand rigidity stabilize transition states, favoring specific enantiomers. Computational modeling (DFT) can predict stereochemical outcomes by analyzing ligand-substrate interactions .

Q. What experimental design considerations optimize catalytic activity in CO₂-assisted hydrogenation?

- Pressure : Use 100 bar H₂ with 10 bar CO₂ to enhance substrate activation via carbamate formation.

- Solvent : Dry methanol minimizes side reactions.

- Catalyst loading : 2 mol% achieves >90% conversion in 6–12 hours at 22°C.

- Analysis : Enantiomeric excess (ee) is quantified via HPLC with chiral columns, while yields are determined by ¹H-NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How does ligand substitution (e.g., diethyl vs. diphenylphospholano) alter catalytic performance?

Diethyl groups improve solubility in nonpolar solvents compared to bulkier diphenyl analogs, enhancing reaction rates in hydrophobic environments. However, diphenyl variants may offer higher enantioselectivity in sterically demanding substrates due to increased π-π interactions. Comparative kinetic studies under identical conditions (solvent, pressure, temperature) are recommended to isolate ligand effects .

Q. What are the decomposition pathways under catalytic conditions, and how can they be mitigated?

While thermal decomposition is negligible under standard conditions (per SDS data) , prolonged exposure to moisture or oxygen may oxidize Rh(I) to inactive Rh(III). Mitigation strategies include:

- Inert atmosphere : Maintain nitrogen/argon blankets during reactions.

- Additives : Use radical scavengers (e.g., BHT) in protic solvents.

- Monitoring : Track catalytic activity decay via periodic GC-MS or in situ IR spectroscopy.

Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) for similar substrates?

- Control experiments : Verify substrate purity and moisture content, as trace water can hydrolyze intermediates.

- Catalyst batch consistency : Reproduce results using the same CAS-numbered compound (e.g., CAS 213343-64-7) .

- Reaction parameter standardization : Pressure, temperature, and stirring rates must match literature protocols (e.g., 100 bar H₂, 22°C) .

Q. What techniques validate the absence of hazardous decomposition products during catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.